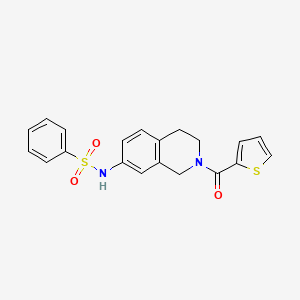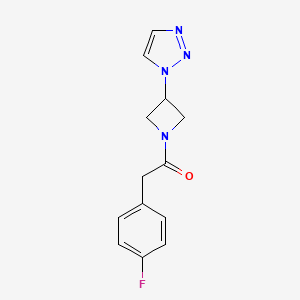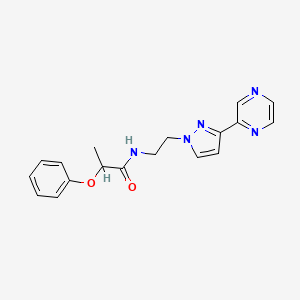![molecular formula C18H19NO2S B2968085 (1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319874-74-1](/img/structure/B2968085.png)
(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The naphthalen-1-ylsulfonyl group attached to it could potentially impart interesting chemical and physical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic azabicyclo[3.2.1]octane core, with a methylene (-CH2-) group at the 3-position and a naphthalen-1-ylsulfonyl group at the 8-position . The 3D structure of similar compounds can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bicyclic core and the naphthalen-1-ylsulfonyl group. The methylene group at the 3-position could potentially be involved in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups (like the sulfonyl group) would influence properties like solubility, melting/boiling point, etc .科学的研究の応用
Syntheses and Properties of Donor−Acceptor‐Substituted Molecules
Research conducted by Altmayer et al. (2001) involved the synthesis of donor−acceptor-substituted derivatives starting from bicyclic compounds, including those with naphthalene components similar to the query compound. The study demonstrated the efficient photoinduced electron transfer in naphthalene derivatives, indicating potential applications in photovoltaic devices or as components in organic electronic materials (Altmayer et al., 2001).
Hydroprocessing of Coal-derived Aromatic Hydrocarbons
Demirel et al. (1998) investigated converting aromatic compounds derived from coal into high octane compounds with low aromatics, using 1-methyl-naphthalene as a model compound. This study illustrates the potential of such compounds in the production of cleaner, high-performance fuels (Demirel et al., 1998).
Phosphorescence from Triplet Excimers of Aromatic Compounds
Takemura et al. (1976) explored the phosphorescence emissions from various aromatic compounds, including naphthalene derivatives, under fluid conditions. The study's findings on the kinetic analyses and phosphorescence emissions could inform the development of materials for optical applications, such as sensors or organic light-emitting diodes (Takemura et al., 1976).
Synthesis of Ring-Fused B−N Heteroaromatic Compounds
Fang et al. (2006) synthesized azaborindene derivatives through multistep syntheses involving a Grubbs ring-closing metathesis, leading to compounds with potential applications in catalysis and as building blocks for more complex molecular architectures (Fang et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methylidene-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-11-15-9-10-16(12-13)19(15)22(20,21)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,15-16H,1,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIXGZHFJAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)
![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)



![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)

